molecular formula C10H14N2O2S B3387625 3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoic acid CAS No. 847837-31-4

3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoic acid

Cat. No.: B3387625
CAS No.: 847837-31-4
M. Wt: 226.3 g/mol
InChI Key: KVVJWSSSKDKJHV-UHFFFAOYSA-N
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Description

3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoic acid is an organic compound with the molecular formula C10H14N2O2S It features a pyrimidine ring substituted with dimethyl and methylsulfanyl groups, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoic acid typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrimidine Ring:

    Side Chain Introduction: The propanoic acid side chain can be introduced via alkylation reactions, where the pyrimidine derivative is reacted with a suitable alkyl halide under basic conditions.

    Final Acidification: The final step involves the hydrolysis of ester intermediates to yield the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methyl groups on the pyrimidine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the effects of pyrimidine derivatives on biological systems. It may serve as a model compound for understanding the interactions between pyrimidine-based drugs and their biological targets.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could be modified to enhance its activity against specific biological targets, such as enzymes or receptors involved in disease pathways.

Industry

In industry, this compound could be used in the production of specialty chemicals, materials, and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoic acid would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The methylsulfanyl group could play a role in binding to the active site of enzymes, while the propanoic acid moiety might be involved in interactions with other molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]acetic acid
  • 3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]butanoic acid

Comparison

Compared to its analogs, 3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoic acid has a unique balance of hydrophobic and hydrophilic properties due to the presence of both the methylsulfanyl group and the carboxylic acid moiety. This makes it particularly versatile for various applications, from chemical synthesis to biological studies.

Properties

IUPAC Name

3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-6-8(4-5-9(13)14)7(2)12-10(11-6)15-3/h4-5H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVVJWSSSKDKJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)SC)C)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847837-31-4
Record name 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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